

4'-Chloro-5-fluoro-2-hydroxybenzophenone molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4'-Chloro-5-fluoro-2-hydroxybenzophenone
Cat. No.:	B105424

[Get Quote](#)

Introduction: The Benzophenone Scaffold in Modern Science

Benzophenones are a class of diaryl ketones that represent a ubiquitous and versatile scaffold in chemistry. Their intrinsic properties, including the ability to absorb ultraviolet (UV) radiation and their chemical stability, have led to their widespread use as photostabilizers and UV filters in cosmetics and polymers. Beyond materials science, the benzophenone framework is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.

4'-Chloro-5-fluoro-2-hydroxybenzophenone (CFHB) is a specific derivative that combines several key functional groups, making it a valuable intermediate and research compound. The presence of halogen atoms (chlorine and fluorine) and a hydroxyl group on the diaryl ketone core significantly modulates its electronic properties, reactivity, and potential for intermolecular interactions. This guide elucidates the molecular structure of CFHB, providing the foundational knowledge necessary for its application in drug discovery, chemical synthesis, and materials development.

Molecular Structure and Physicochemical Properties

The molecular structure of CFHB, with IUPAC name (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone, is the cornerstone of its chemical behavior. The molecule consists of two phenyl rings linked by a central carbonyl group (ketone). One ring is substituted with a chlorine atom at the para-position (C4'), while the other ring is substituted with a fluorine atom at the meta-position relative to the carbonyl (C5) and a hydroxyl group at the ortho-position (C2).

The ortho-hydroxyl group is of particular importance as it can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction influences the planarity of the molecule and significantly affects its spectroscopic properties, particularly its UV absorption profile and the chemical shift of the hydroxyl proton in NMR spectroscopy.

Molecular Diagram

The 2D structure with standardized atom numbering is presented below.

Caption: 2D molecular structure of **4'-Chloro-5-fluoro-2-hydroxybenzophenone**.

Physicochemical Data Summary

The key identifying and physical properties of CFHB are summarized in the table below for quick reference.

Property	Value	Source
IUPAC Name	(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone	
CAS Number	62433-26-5	
Molecular Formula	C ₁₃ H ₈ ClFO ₂	
Molecular Weight	250.65 g/mol	
Appearance	White to yellow to green powder/crystal	
Melting Point	66 - 70 °C	
InChIKey	AYBQWBCUAWOLCT-UHFFFAOYSA-N	
SMILES	C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl	

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of CFHB. The following sections detail the expected spectral features based on its constituent functional groups and overall architecture.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical environment of hydrogen atoms. For CFHB, the aromatic region (typically 6.5-8.0 ppm) will show complex splitting patterns due to the protons on both phenyl rings. The hydroxyl proton is expected to appear significantly downfield (>10 ppm) due to the strong intramolecular hydrogen bonding with the carbonyl oxygen, which deshields it.

¹³C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O), which is expected in the highly deshielded region of 190-200 ppm. The

carbon atoms bonded to electronegative substituents (O, F, Cl) will also have characteristic chemical shifts. The carbon bearing the hydroxyl group (C2) and the fluorine-bearing carbon (C5) will show distinct shifts, with the latter likely exhibiting coupling with the ^{19}F nucleus.

Infrared (IR) Spectroscopy

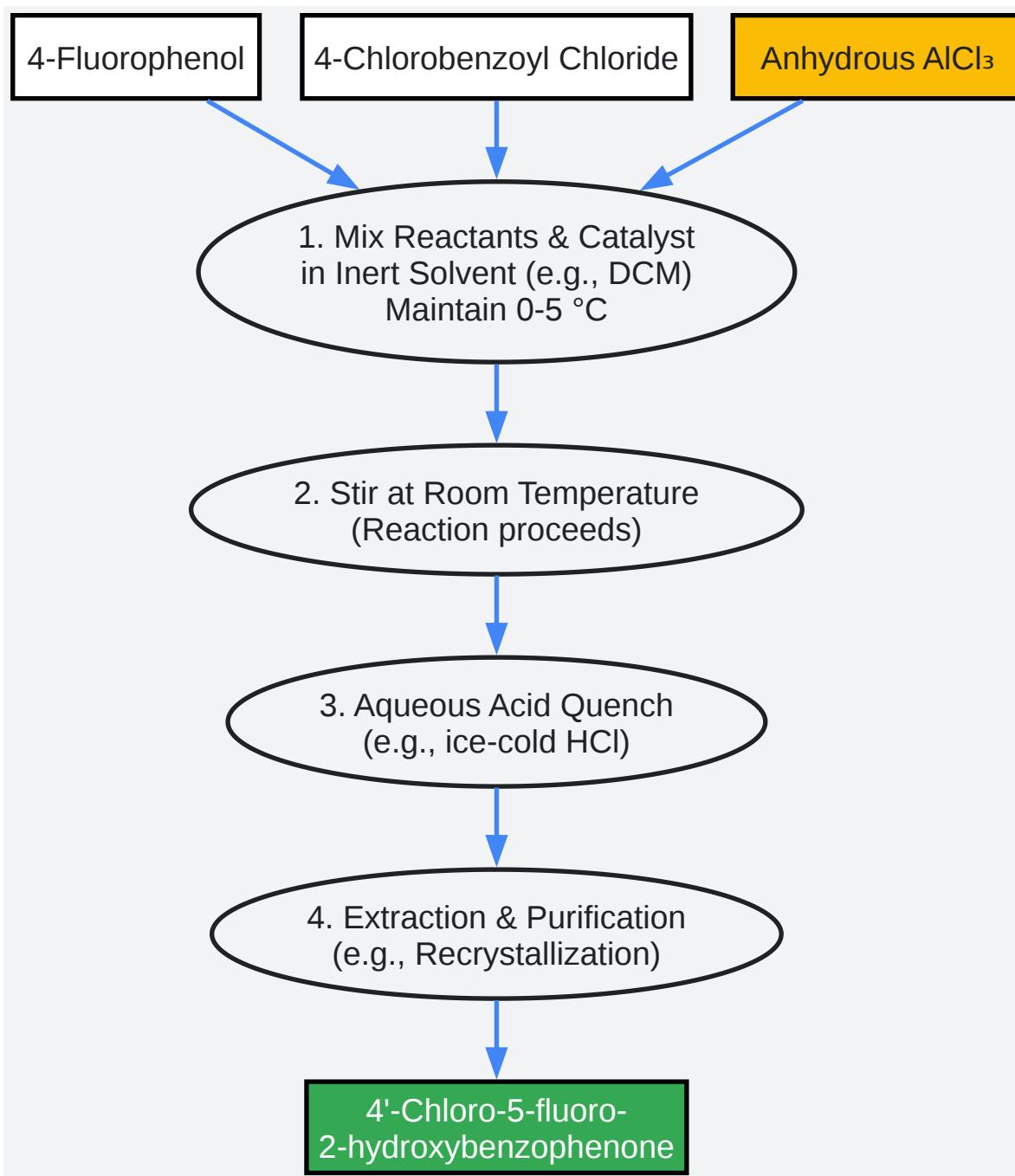
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

- O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm^{-1} for the intramolecularly hydrogen-bonded hydroxyl group. This is significantly broader and shifted to a lower wavenumber compared to a free O-H stretch.
- C=O Stretch: A strong, sharp absorption band for the conjugated ketone carbonyl group is expected around 1620-1650 cm^{-1} . The exact position is lowered from a typical ketone ($\sim 1715 \text{ cm}^{-1}$) due to conjugation with the phenyl rings and the intramolecular hydrogen bond.
- C-F and C-Cl Stretches: Absorptions corresponding to the carbon-fluorine and carbon-chlorine bonds are expected in the fingerprint region, typically around 1250-1000 cm^{-1} and 800-600 cm^{-1} , respectively.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak at $\text{m/z} \approx 250$. A characteristic isotopic pattern ($\text{M}+2$ peak) with an intensity of about one-third of the M^+ peak will be observed due to the natural abundance of the ^{37}Cl isotope, confirming the presence of one chlorine atom.
- Key Fragments: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to benzoyl-type cations. Expected fragments would include ions corresponding to $[\text{C}_7\text{H}_4\text{ClO}]^+$ (m/z 139/141) and $[\text{C}_6\text{H}_4\text{FO}_2]^+$ (m/z 127).


Synthesis Methodology: Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing benzophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid. For CFHB, this translates to the acylation of 4-fluorophenol with 4-chlorobenzoyl chloride.

Causality of Experimental Choices:

- Lewis Acid Catalyst (e.g., AlCl_3): Aluminum chloride is a strong Lewis acid required to activate the 4-chlorobenzoyl chloride. It coordinates with the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich 4-fluorophenol ring.
- Solvent: An inert solvent like dichloromethane or 1,2-dichloroethane is used to dissolve the reactants without participating in the reaction.
- Temperature Control: The reaction is typically initiated at a low temperature ($0\text{-}5\text{ }^\circ\text{C}$) to control the initial exothermic reaction and prevent side reactions, then allowed to proceed at room temperature.
- Workup: An acidic aqueous workup is necessary to quench the reaction, decompose the aluminum chloride complex, and protonate the resulting phenoxide to yield the final hydroxyl product.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of CFHB via Friedel-Crafts Acylation.

Step-by-Step Experimental Protocol

- Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry 1,2-

dichloroethane. Cool the suspension to 0-5 °C in an ice bath.

- Acyl Chloride Addition: Add 4-chlorobenzoyl chloride (1.0 eq) dropwise to the stirred suspension.
- Nucleophile Addition: Dissolve 4-fluorophenol (1.0 eq) in dry 1,2-dichloroethane and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
- Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 1,2-dichloroethane.
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4'-Chloro-5-fluoro-2-hydroxybenzophenone**.

Applications and Research Significance

The unique combination of functional groups in CFHB makes it a compound of considerable interest in several fields.

- UV Absorption and Photostability: Like many hydroxybenzophenones, CFHB is an effective UV absorber. The intramolecular hydrogen bond facilitates a process called excited-state intramolecular proton transfer (ESIPT), which allows the molecule to dissipate harmful UV energy as harmless heat, thereby protecting materials and formulations from

photodegradation. This makes it a valuable component in sunscreens, cosmetics, and as a photostabilizer for polymers and coatings.

- **Pharmaceutical Intermediate:** The benzophenone scaffold is a key pharmacophore in many bioactive molecules. CFHB serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The chlorine, fluorine, and hydroxyl groups provide multiple reaction sites for further chemical modification, enabling the development of new drug candidates with tailored properties, potentially for anti-inflammatory or other therapeutic applications.
- **Material Science:** In material science, CFHB can be incorporated into polymers to enhance their longevity and resistance to weathering and UV-induced degradation.

Safety and Handling

4'-Chloro-5-fluoro-2-hydroxybenzophenone is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

4'-Chloro-5-fluoro-2-hydroxybenzophenone is a multifunctional chemical compound whose value is derived directly from its distinct molecular architecture. The interplay between its diaryl ketone core, halogen substituents, and the crucial ortho-hydroxyl group defines its physicochemical properties, spectroscopic identity, and reactivity. A thorough understanding of this structure, confirmed through robust spectroscopic methods and accessible via well-established synthetic routes like the Friedel-Crafts acylation, empowers researchers to effectively utilize CFHB as a high-performance UV stabilizer and a versatile intermediate in the pursuit of novel pharmaceuticals and advanced materials.

References

- Vertex AI Search. (n.d.). **4'-Chloro-5-fluoro-2-hydroxybenzophenone**.
- Chem-Impex. (n.d.). **4'-Chloro-5-fluoro-2-hydroxybenzophenone**.

- Ibrahim, S. R. M., Mohamed, G. A., & Al-Haṣimi, A. M. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. *RSC Advances*, 13(34), 23655-23685.
- PubChem. (n.d.). **4'-Chloro-5-fluoro-2-hydroxybenzophenone**.
- To cite this document: BenchChem. [4'-Chloro-5-fluoro-2-hydroxybenzophenone molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105424#4-chloro-5-fluoro-2-hydroxybenzophenone-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com